Ethyl N-(2,4-difluorophenyl)glycinate
Overview
Description
Ethyl N-(2,4-difluorophenyl)glycinate (EDFG) is a chemical compound with a molecular formula of C10H11F2NO2 and a molecular weight of 215.2 g/mol . It has promising potential in various fields of research and industry due to its unique physical and chemical properties.
Physical And Chemical Properties Analysis
EDFG has a molecular weight of 215.2 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly provided in the search results.Scientific Research Applications
Anticancer Applications
A compound similar to Ethyl N-(2,4-difluorophenyl)glycinate, known as NSC765598, has shown potential in anticancer applications . This compound has been identified to target several proteins such as mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 . These targets are enriched in cancer-associated pathways and are overexpressed in multiple cancers . The compound has displayed selective antiproliferative and cytotoxic preferences for NSCLC, leukemia, melanoma, and renal cancer cell lines .
Synthesis of Peptide Nucleic Acid (PNA) Monomers
Ethyl N-(2,4-difluorophenyl)glycinate can potentially be used in the synthesis of Peptide Nucleic Acid (PNA) monomers . PNA monomers have generated great interest in the scientific community due to their potential application as a molecular biology tool . They are used in the biomedical and diagnostic field as antigene and molecular sensors . The efficient synthesis methods of PNA can reduce their cost and may increase availability for their wider use .
Synthesis of Fluorinated Compounds
Ethyl N-(2,4-difluorophenyl)glycinate can potentially be used in the synthesis of fluorinated compounds . Fluorinated compounds have a wide range of applications in the pharmaceutical and agrochemical industries due to their unique properties .
properties
IUPAC Name |
ethyl 2-(2,4-difluoroanilino)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-2-15-10(14)6-13-9-4-3-7(11)5-8(9)12/h3-5,13H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNPPAKCUORXGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-(2,4-difluorophenyl)glycinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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